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molecular formula C16H18O4 B8522489 Ethyl 4-ethoxy-8-methoxy-2-naphthoate

Ethyl 4-ethoxy-8-methoxy-2-naphthoate

Cat. No. B8522489
M. Wt: 274.31 g/mol
InChI Key: CUMWCVWJAZTLAF-UHFFFAOYSA-N
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Patent
US08742110B2

Procedure details

To a nitrogen flushed 100 mL round bottom flask were added ethyl 4-ethoxy-8-methoxynaphthalene-2-carboxylate (0.19 g, 0.69 mmol) and dry ether (10 mL). DIBAL (1.7 mL, 1 M in toluene) was added. The reaction mixture was stirred at room temperature for 5 minutes and was then diluted with EtOAc (20 mL). Wet silica gel (10 g silica gel/0.5 mL water) was added. The resulting mixture was stirred for 10 minutes and then filtered and the filtrate was concentrated. The crude product was purified on a silica gel column eluting with a gradient of 100% hexanes to 40% EtOAc/hexanes to give the title intermediate (136 mg) as a white solid.
Quantity
0.19 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[C:13]2[C:8](=[C:9]([O:14][CH3:15])[CH:10]=[CH:11][CH:12]=2)[CH:7]=[C:6]([C:16](OCC)=[O:17])[CH:5]=1)[CH3:2].CCOCC.CC(C[AlH]CC(C)C)C>CCOC(C)=O>[CH2:1]([O:3][C:4]1[C:13]2[C:8](=[C:9]([O:14][CH3:15])[CH:10]=[CH:11][CH:12]=2)[CH:7]=[C:6]([CH2:16][OH:17])[CH:5]=1)[CH3:2]

Inputs

Step One
Name
Quantity
0.19 g
Type
reactant
Smiles
C(C)OC1=CC(=CC2=C(C=CC=C12)OC)C(=O)OCC
Name
Quantity
10 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
1.7 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a nitrogen flushed 100 mL round bottom flask
ADDITION
Type
ADDITION
Details
Wet silica gel (10 g silica gel/0.5 mL water) was added
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified on a silica gel column
WASH
Type
WASH
Details
eluting with a gradient of 100% hexanes to 40% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)OC1=CC(=CC2=C(C=CC=C12)OC)CO
Measurements
Type Value Analysis
AMOUNT: MASS 136 mg
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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